molecular formula C14H14Cl2N4O2S2 B2718808 N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 868972-78-5

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

カタログ番号: B2718808
CAS番号: 868972-78-5
分子量: 405.31
InChIキー: WJBNEWHJJUEPNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-((2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a synthetic 1,3,4-thiadiazole derivative characterized by a thioether-linked 2-oxoethyl group substituted with a 3,4-dichlorophenylamino moiety and an isobutyramide side chain. The 1,3,4-thiadiazole core is a well-established pharmacophore in medicinal chemistry, associated with antitumor, antimicrobial, and enzyme inhibitory activities .

特性

IUPAC Name

N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2S2/c1-7(2)12(22)18-13-19-20-14(24-13)23-6-11(21)17-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNEWHJJUEPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound that has gained attention due to its potential biological activities. This article discusses its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound's IUPAC name is N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide. Its molecular formula is C19H16Cl2N4O4S2C_{19}H_{16}Cl_{2}N_{4}O_{4}S_{2}, with a molecular weight of 499.38 g/mol. The structure includes several functional groups such as an amide group and a thiadiazole ring, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Specifically, N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide may act through mechanisms involving:

  • Inhibition of key signaling pathways: These compounds often target pathways involved in cell cycle regulation and apoptosis.
  • Impact on angiogenesis: Some studies suggest that thiadiazole derivatives can inhibit the formation of new blood vessels in tumors .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes crucial for tumor growth. For example, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway essential for DNA synthesis . This inhibition can lead to reduced proliferation of cancer cells.

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds. For instance:

  • Study on Thiadiazole Derivatives: A study published in Bioorganic & Medicinal Chemistry reported the synthesis and evaluation of various thiadiazole derivatives for their anticancer activities. The results indicated that certain modifications significantly enhanced their potency against cancer cell lines .
  • Mechanistic Insights: Another investigation highlighted the role of thiadiazole-based compounds in modulating cellular pathways involved in apoptosis and cell cycle regulation. These findings suggest that N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide could similarly influence these pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits proliferation in cancer cell lines ,
Enzyme InhibitionPotential inhibitor of DHFR
Apoptosis InductionInduces programmed cell death in malignant cells
Angiogenesis InhibitionReduces new blood vessel formation in tumors

科学的研究の応用

The compound exhibits potential biological activities that are primarily focused on antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiadiazole and furan derivatives often demonstrate significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. A study on related structures revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is particularly noteworthy. In vitro studies have demonstrated that derivatives of thiadiazole exhibit cytotoxic effects against several cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF7 (Breast Cancer)< 100
Compound BHCT116 (Colon Cancer)< 100
Compound CHeLa (Cervical Cancer)< 100

These findings suggest that the compound could be a candidate for further development in cancer therapeutics .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Properties :
    • A study focused on the anticancer activities of thiadiazole derivatives found that certain modifications significantly enhanced cytotoxicity against MCF7 cells .
  • Antimicrobial Efficacy :
    • Research demonstrated that related compounds exhibited strong inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

類似化合物との比較

Comparison with Similar Compounds

The compound is compared to structurally related 1,3,4-thiadiazole derivatives based on synthesis, physicochemical properties, and inferred bioactivity. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R-groups) Yield (%) Melting Point (°C) Key Bioactivity (if reported)
Target Compound 3,4-Dichlorophenylamino, isobutyramide N/A N/A Inferred antitumor/antimicrobial potential
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl, phenoxyacetamide 74 132–134 Not reported
N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(3-methyl-2-oxo-2H-triazinoquinazolin-6-yl)thio]acetamide (6.4) 3-Chlorophenylamino, triazinoquinazoline-thioacetamide 94.8 243–245 Bioluminescence inhibition (acute/chronic)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Ethyl, p-tolylamino-thioacetamide N/A N/A IC50: 0.084 mM (MCF-7), 0.034 mM (A549)

Key Observations:

Structural Features: The target compound’s 3,4-dichlorophenylamino group distinguishes it from analogs with simpler aryl substituents (e.g., 4-chlorobenzyl in 5e or p-tolylamino in 4y ). Chlorinated aromatics often enhance binding to hydrophobic enzyme pockets or microbial membranes . The isobutyramide group may confer better solubility compared to bulkier acyl chains (e.g., phenoxyacetamide in 5e or triazinoquinazoline-thioacetamide in 6.4 ).

Synthesis and Yield :

  • Yields for similar thiadiazoles range from 68% to 94.8%, depending on substituent complexity and reaction conditions . The target compound’s synthesis would likely follow analogous alkylation/acylation steps, as described for 6.4 .

Compound 4y exhibited potent cytotoxicity against cancer cells (IC50 < 0.1 mM), attributed to its dual thiadiazole-thioacetamide pharmacophore . The target compound’s dichlorophenyl group may similarly enhance DNA intercalation or enzyme inhibition.

Research Findings and Implications

Antitumor Potential: Thiadiazole derivatives with electron-withdrawing substituents (e.g., chloro, trifluoromethyl) show enhanced cytotoxicity by disrupting tubulin polymerization or topoisomerase activity . The target’s dichlorophenyl group aligns with this trend.

Antimicrobial Activity :

  • Compounds like 6.4 inhibit bacterial bioluminescence via oxidative stress or membrane disruption . The dichlorophenyl moiety in the target compound could amplify such effects due to increased lipophilicity.

Q & A

Q. What advanced separation technologies (e.g., CRDC RDF2050104) are applicable for purifying this compound?

  • Methodological Answer : Membrane-based nanofiltration (MWCO 300–500 Da) removes low-MW impurities . Simulated moving bed (SMB) chromatography optimizes enantiomeric purity if chiral centers exist . Particle size analysis (PSD via laser diffraction) ensures uniformity in recrystallized products .

Notes

  • Methodological Rigor : Emphasized peer-reviewed synthesis protocols , spectral validation , and CRDC frameworks .
  • Theoretical Links : Integrated medicinal chemistry principles , computational modeling , and process engineering .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。